molecular formula C₁₁H₁₆Cl₄N₂O₂ B1140999 Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A) CAS No. 882301-57-7

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)

Cat. No.: B1140999
CAS No.: 882301-57-7
M. Wt: 350.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride, also known as Anagrelide Impurity A, is an impurity of Anagrelide . Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . The primary target of Anagrelide is the megakaryocytes, the cells responsible for the production of platelets .

Mode of Action

The exact mechanism by which Anagrelide lowers platelet count is unclear . It is known that anagrelide specifically blocks the differentiation and proliferation of megakaryocytes . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . Anagrelide also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .

Biochemical Pathways

Anagrelide disrupts the postmitotic phase of maturation in megakaryocytes, leading to a reduction in platelet production . This disruption likely involves the alteration of transcriptional control of megakaryocyte gene expression .

Pharmacokinetics

Anagrelide itself has a relatively short residence time in the body, necessitating twice or four times daily dosing . Any changes to Anagrelide doses should not exceed 0.5 mg/day in any one week .

Result of Action

The primary result of Anagrelide’s action is a reduction in platelet counts, which helps to manage thrombocythemia in patients with myeloproliferative neoplasms . This reduction in platelet counts can help to reduce the risk of thrombosis and ameliorate thrombocythemia symptoms, including thrombo-hemorrhagic events .

Action Environment

The action of Anagrelide can be influenced by environmental factors such as food intake. Food has been shown to have a significant impact on the pharmacokinetics of Anagrelide, increasing the maximum concentration and area under the curve while reducing the half-life, plateau, and mean residence time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful as a reference standard in pharmaceutical research and quality control .

Properties

IUPAC Name

ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJYJNPWLLVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.